molecular formula C8H14ClNO2 B3031146 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 1638761-28-0

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B3031146
CAS No.: 1638761-28-0
M. Wt: 191.65
InChI Key: HVQDRPIJUBUWEO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)bicyclo[111]pentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.

    Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to achieve high purity.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its aminomethyl group, which can form hydrogen bonds and ionic interactions.

    Pathways Involved: The compound can modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminomethyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aminomethyl group provides additional reactivity compared to other bicyclo[1.1.1]pentane derivatives, making it a valuable compound in synthetic chemistry and pharmacology.

Properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)8-2-7(3-8,4-8)5-9;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDRPIJUBUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-28-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

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